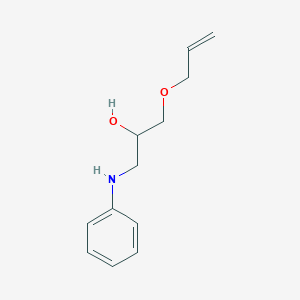
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL is a chemical compound known for its unique structure and potential applications in various fields. This compound features an aniline group attached to a propanol backbone, with an allyl ether substituent. Its molecular formula is C12H17NO2, and it has a molecular weight of approximately 207.27 g/mol .
Métodos De Preparación
The synthesis of 1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL can be achieved through several routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium, resulting in high yields of optically pure amino keto ethers . The reaction conditions include stirring the mixture at room temperature for 24 hours, followed by extraction and purification using column chromatography .
Análisis De Reacciones Químicas
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, while the allyl ether group can undergo nucleophilic substitution.
Mannich Reaction: This compound can be involved in Mannich reactions, forming aminoalkylated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL involves its interaction with molecular targets and pathways. For instance, it can act as a β2-adrenergic receptor antagonist, inhibiting downstream signaling pathways activated by epinephrine. This inhibition affects processes such as adenylyl cyclase activation and intracellular cAMP levels .
Comparación Con Compuestos Similares
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL can be compared with similar compounds such as:
1-(Benzyloxy)propan-2-one: Used in similar Mannich reactions.
3-[(Pent-2-yn-1-yl)oxy]aniline: Another compound used in enantioselective aminomethylation reactions.
2-(1-Methylethenyl)aniline: Known for its use in various organic synthesis reactions.
Propiedades
Número CAS |
78752-13-3 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-anilino-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C12H17NO2/c1-2-8-15-10-12(14)9-13-11-6-4-3-5-7-11/h2-7,12-14H,1,8-10H2 |
Clave InChI |
CJXSOYVNHRRWGH-UHFFFAOYSA-N |
SMILES |
C=CCOCC(CNC1=CC=CC=C1)O |
SMILES canónico |
C=CCOCC(CNC1=CC=CC=C1)O |
Key on ui other cas no. |
78752-13-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















